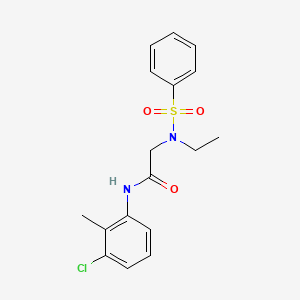
N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(3-chloro-2-methylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). It is a potent and specific inhibitor of mGluR1, and has been widely used in scientific research to investigate the role of mGluR1 in various biological processes.
作用機序
N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of mGluR1, N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 inhibits the signaling pathways that are activated by glutamate, which is the primary excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate release, the modulation of calcium signaling, and the regulation of synaptic plasticity. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is its specificity for mGluR1, which allows for the selective inhibition of this receptor without affecting other glutamate receptors. However, one limitation of using N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is its relatively short half-life, which requires frequent dosing in order to maintain its inhibitory effects.
将来の方向性
There are several potential future directions for research involving N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is the development of more potent and selective mGluR1 antagonists, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of mGluR1 in other biological processes, such as pain modulation and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823, and to identify any potential side effects or limitations associated with its use.
合成法
The synthesis of N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 involves several steps, starting with the reaction of 3-chloro-2-methylbenzylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(3-chloro-2-methylphenyl)acetate. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to form the final product, N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823.
科学的研究の応用
N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively used in scientific research to investigate the role of mGluR1 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-20(24(22,23)14-8-5-4-6-9-14)12-17(21)19-16-11-7-10-15(18)13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLNELZTXDWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C(=CC=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
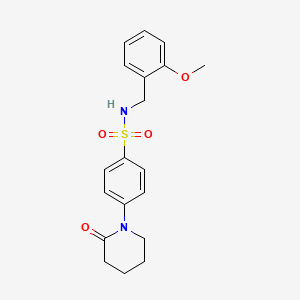
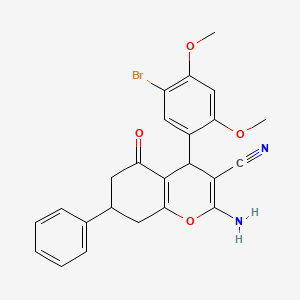
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
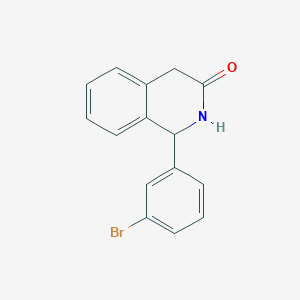
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
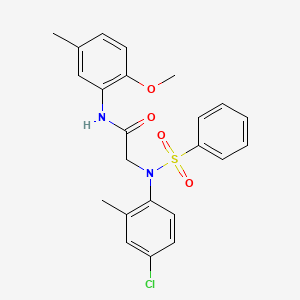

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
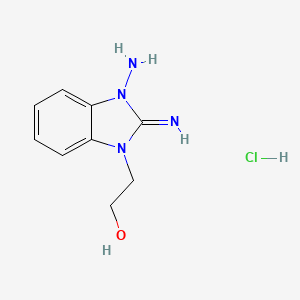
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)